7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7,7-Difluorobicyclo[221]heptane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 It is characterized by its unique bicyclo[221]heptane structure, which includes two fluorine atoms at the 7th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic compound to form the bicyclic structure . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions or act as a hydrogen bond donor/acceptor, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid: Another fluorinated bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure, often synthesized via Diels-Alder reactions.
Uniqueness
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties. These features make it valuable for applications requiring high stability, reactivity, and specificity.
Biological Activity
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1432679-45-2) is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10F2O2
- Molecular Weight : 176.16 g/mol
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing metabolic pathways and cellular functions.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
- Receptor Modulation : There is evidence indicating that the compound may act as a modulator for various receptors, potentially impacting neurotransmission and signaling pathways.
Pharmacological Effects
The pharmacological profile of this compound has been explored in several studies:
- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Analgesic Effects : Some studies have reported analgesic effects, suggesting potential applications in pain management.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The findings suggest a dose-dependent response with increased efficacy at higher concentrations.
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rodent models, the compound was shown to modulate pain responses effectively, indicating potential therapeutic benefits in neuropathic pain conditions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Reduced inflammation markers | |
Analgesic | Pain relief in animal models | |
Enzyme inhibition | Potential inhibition of metabolic enzymes |
Table 2: Chemical and Physical Properties
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C8H10F2O2 |
Molecular Weight | 176.16 g/mol |
Purity | ≥97% |
Properties
CAS No. |
1432679-45-2 |
---|---|
Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
7,7-difluorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-1-2-6(8)5(3-4)7(11)12/h4-6H,1-3H2,(H,11,12) |
InChI Key |
HRNUGJYDRBDIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2(F)F)C(=O)O |
Origin of Product |
United States |
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